molecular formula C16H21N3O2 B11840714 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B11840714
M. Wt: 287.36 g/mol
InChI Key: ZRXFJMJIMNOJEH-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a pyrrolidine carboxylic acid moiety. The presence of a cyclopropyl group adds to its structural uniqueness and potential reactivity.

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For instance, the use of catalysts and controlled temperature and pressure conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles. Common reagents used in these reactions include hydrogenation catalysts for reduction and halogenating agents for substitution reactions. .

Scientific Research Applications

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects. The cyclopropyl group may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

1-(2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H21N3O2/c20-16(21)11-7-8-19(9-11)15-12-3-1-2-4-13(12)17-14(18-15)10-5-6-10/h10-11H,1-9H2,(H,20,21)

InChI Key

ZRXFJMJIMNOJEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4CCC(C4)C(=O)O

Origin of Product

United States

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